molecular formula C9H9NO B1321931 3-Methoxy-5-methylbenzonitrile CAS No. 473923-98-7

3-Methoxy-5-methylbenzonitrile

Cat. No.: B1321931
CAS No.: 473923-98-7
M. Wt: 147.17 g/mol
InChI Key: NLFCGYDEYLLNEN-UHFFFAOYSA-N
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Description

Significance within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles are a class of organic compounds that have garnered considerable attention in organic chemistry due to their wide-ranging applications. ontosight.aiontosight.ai The presence of the electron-withdrawing nitrile group and other substituents on the aromatic ring significantly influences the molecule's reactivity and physical properties. ontosight.ai 3-Methoxy-5-methylbenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The interplay of the methoxy (B1213986) and methyl groups at the meta positions relative to the nitrile functionality introduces specific electronic and steric effects, which can be exploited in various chemical reactions.

The nitrile group itself is a versatile functional group that can be converted into other important moieties such as amines, carboxylic acids, and amides, making benzonitrile derivatives crucial building blocks in organic synthesis. numberanalytics.comnumberanalytics.com The specific substitution pattern of this compound allows for regioselective reactions, providing a pathway to targeted molecular structures.

Overview of Research Trajectories for Aromatic Nitriles

The study of aromatic nitriles has evolved significantly over the years, with research branching into several key areas. Initially, the focus was on the fundamental reactivity and synthesis of these compounds. sioc-journal.cn More recently, research has shifted towards their application in materials science, pharmaceuticals, and catalysis. numberanalytics.comnumberanalytics.com

A significant research trajectory involves the development of novel and more efficient methods for the synthesis of aromatic nitriles. numberanalytics.com This includes the use of modern catalytic systems, such as those based on palladium, nickel, and copper, to facilitate cyanation reactions with improved yields and selectivity. numberanalytics.com Another prominent area of research is the exploration of the C-CN bond as a reactive site. While traditionally considered stable, recent studies have focused on the catalytic transformation of the C-CN bond, opening up new avenues for synthetic chemistry. sioc-journal.cn

In the realm of materials science, aromatic nitriles are investigated as precursors for advanced materials like polymers, dyes, and pigments. numberanalytics.com In medicinal chemistry, the focus is on incorporating the benzonitrile moiety into drug candidates to enhance their biological activity and pharmacokinetic properties. ontosight.ai The unique electronic properties of the nitrile group can contribute to a molecule's ability to interact with biological targets. ontosight.ai

Historical Context of Benzonitrile Derivatives in Scientific Inquiry

The scientific journey of benzonitrile and its derivatives began in the mid-19th century. Hermann Fehling first reported the synthesis of benzonitrile in 1844, which he produced through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgatamankimya.com This discovery laid the groundwork for the entire class of compounds known as nitriles. wikipedia.orgatamankimya.com

Early research into benzonitrile derivatives was largely centered on understanding their fundamental chemical properties and reactions. Over time, as the field of organic synthesis matured, the versatility of the nitrile group became more apparent. atamankimya.com This led to the exploration of various substituted benzonitriles as key intermediates in the synthesis of a wide array of organic compounds. google.com

The 20th and 21st centuries have witnessed an explosion in the study of benzonitrile derivatives, driven by the demand for new pharmaceuticals, agrochemicals, and materials. google.com The development of sophisticated analytical techniques has allowed for a deeper understanding of the structure-activity relationships of these compounds, further fueling their investigation in diverse scientific disciplines. The recent detection of benzonitrile in the interstellar medium has even extended the relevance of this class of molecules to the field of astrochemistry. wikipedia.orgacs.org

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 473923-98-7
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance White solid
Melting Point 51-52.5 °C prepchem.com
InChI Key NLFCGYDEYLLNEN-UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyKey Features
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.47 (t, J = 8.0Hz, 1H), 7.60 (d, J = 8.0Hz, 1H), 7.64 (d, J = 8.0Hz, 2H) rsc.org
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 112.2, 118.6, 128.9, 132.0, 132.6 rsc.org
FT-IR The nitrile (C≡N) stretch is typically observed around 2220 cm⁻¹

Synthesis of this compound

A common laboratory synthesis for this compound involves the following reaction:

ReactantsReagents and ConditionsProduct
1-bromo-3-methoxy-5-methylbenzene (B1337752), Zinc cyanideTetrakis(triphenylphosphine)palladium(0), N,N-dimethylformamide, 90°C, 7 hours This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFCGYDEYLLNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620628
Record name 3-Methoxy-5-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473923-98-7
Record name 3-Methoxy-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473923-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization in Research of 3 Methoxy 5 Methylbenzonitrile

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying functional groups and understanding the intramolecular dynamics of a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For 3-Methoxy-5-methylbenzonitrile, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its nitrile, methoxy (B1213986), methyl, and aromatic components. The nitrile (C≡N) group typically exhibits a strong, sharp absorption band in the range of 2220-2260 cm⁻¹. aip.org The aromatic ring will produce several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The methoxy group (O-CH₃) would be identified by its C-H stretching bands around 2830-2950 cm⁻¹ and a characteristic C-O stretching band.

Table 1: Predicted Prominent FT-IR Peaks for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic Ring
2960-2850 C-H stretch Methyl (CH₃) & Methoxy (OCH₃)
2260-2220 C≡N stretch Nitrile
1600-1450 C=C stretch Aromatic Ring
1285-1250 C-O stretch (asymmetric) Aryl ether (Methoxy)
1050-1020 C-O stretch (symmetric) Aryl ether (Methoxy)

Note: This table is predictive, based on characteristic vibrational frequencies of functional groups found in similar molecules.

FT-Raman spectroscopy is complementary to FT-IR and involves the inelastic scattering of monochromatic light from a laser source. Vibrational modes that cause a change in the molecule's polarizability are Raman active.

In the FT-Raman spectrum of this compound, the nitrile (C≡N) stretch is also a prominent feature, often appearing as a strong, sharp peak. Aromatic ring vibrations, particularly the ring "breathing" mode, are typically strong in Raman spectra. While O-H and N-H stretching vibrations are often weak, the C-H stretching and bending modes of the methyl and methoxy groups will be observable. Studies on related molecules like 2-Bromo-5-methoxybenzonitrile have utilized both FT-IR and FT-Raman spectroscopy in conjunction with computational methods to assign vibrational modes. semanticscholar.org

Surface-Enhanced Raman Scattering (SERS) is a technique that provides enormous enhancement of Raman signals (by factors of 10⁶ to 10¹⁴) for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. arxiv.orgwikipedia.org This allows for the detection of even single molecules. nih.gov The enhancement arises from two primary mechanisms: an electromagnetic mechanism, due to localized surface plasmon resonances on the metal surface, and a chemical mechanism, involving charge-transfer between the molecule and the surface. nih.gov

For this compound, SERS analysis would provide insights into its orientation on the metal surface. Studies on methoxybenzonitrile isomers have shown that the molecule likely adsorbs onto a silver surface via the lone pair of electrons on the nitrogen atom of the nitrile group. koreascience.kr The orientation of the benzene (B151609) ring relative to the surface can be inferred from the relative enhancement of different vibrational modes. koreascience.kr For instance, out-of-plane bending modes would be significantly enhanced if the ring is oriented perpendicular to the surface. researchgate.net SERS modeling using Density Functional Theory (DFT) helps to predict these spectral changes and understand the nature of the molecule-surface interaction. researchgate.net

To accurately assign each band in the vibrational spectra to a specific molecular motion, researchers often employ quantum chemical calculations, such as DFT. semanticscholar.org A Potential Energy Distribution (PED) analysis is then performed to quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.govresearchgate.net This provides a more detailed and unambiguous assignment than relying solely on characteristic group frequencies.

For substituted benzonitriles, PED analysis helps to understand how the vibrations of the nitrile, methoxy, and methyl groups couple with the vibrations of the phenyl ring. sigmaaldrich.com For example, a band in the 1300-1000 cm⁻¹ region might be a complex mixture of aromatic C-C stretching, C-H in-plane bending, and C-O stretching. PED analysis precisely quantifies these contributions. Such computational studies are essential for interpreting the spectra of complex molecules and validating experimental findings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of this compound would feature distinct signals for the protons of the methoxy group, the methyl group, and the aromatic ring.

Based on the structure and the known effects of substituents on chemical shifts, a predicted ¹H NMR spectrum can be described. pdx.edunetlify.app The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically around 3.8 ppm. rsc.org The methyl group protons (-CH₃) would also be a singlet, expected further upfield, around 2.4 ppm. rsc.org The three aromatic protons are in different chemical environments and would appear as distinct signals in the aromatic region (typically 6.8-7.5 ppm). Due to their positions relative to each other, they would likely appear as closely spaced singlets or finely split multiplets.

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~7.1 - 6.9 Multiplet / Singlet 3H Ar-H
~3.83 Singlet 3H -OCH

Note: This table is predictive and based on ¹H NMR data for structurally similar compounds such as 3-methoxybenzonitrile (B145857) and 3-methylbenzaldehyde. rsc.org The exact chemical shifts and multiplicities can vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR spectroscopy is a fundamental technique for elucidating the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, and its chemical shift (δ) provides insight into its bonding and proximity to functional groups.

Detailed research findings from the synthesis of this compound have reported its characteristic ¹³C NMR chemical shifts. The spectrum confirms the presence of all nine carbon atoms in the molecule, with signals corresponding to the aromatic ring carbons, the nitrile carbon, the methoxy carbon, and the methyl carbon. The assignments are based on established chemical shift ranges and the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) exerts a strong electron-donating effect, influencing the chemical shifts of the ortho and para carbons, while the nitrile group (-CN) is electron-withdrawing.

Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks for each carbon environment, confirming the compound's structure. nih.gov The specific assignments are detailed in the table below. nih.gov

Carbon Atom Assignment Experimental Chemical Shift (δ, ppm)
C5 (Ar-C-OCH₃)151.9
C3 (Ar-C-CH₃)141.1
C1 (Ar-C-CN)113.0
C6 (Ar-CH)125.3
C2 (Ar-CH)120.5
C4 (Ar-CH)114.1
CN (Nitrile)119.1
OCH₃ (Methoxy)55.4
CH₃ (Methyl)25.2

Advanced NMR Techniques for Structural Elucidation (e.g., GIAO Method)

To further validate molecular structures and assign NMR signals unambiguously, advanced computational methods are often employed in conjunction with experimental spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum chemical approach used to predict NMR chemical shifts. nih.gov This method involves calculating the magnetic shielding tensors for each nucleus within the molecule using principles of density functional theory (DFT). nih.gov

The GIAO method provides theoretical chemical shifts that can be correlated with experimentally obtained values. A high degree of correlation between the calculated and observed spectra provides strong evidence for the proposed structure. This is particularly useful for complex molecules or for distinguishing between isomers where 1D NMR spectra might be ambiguous. While specific GIAO calculations for this compound are not widely reported in the literature, the application of this method to substituted benzonitriles and other aromatic compounds is a standard practice for structural verification. nih.gov The process involves optimizing the molecule's geometry at a given level of theory and then performing the NMR calculation, which yields theoretical shielding constants that are converted into chemical shifts for comparison with experimental data. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. Aromatic compounds typically exhibit strong absorption in the UV region due to π → π* transitions of the delocalized electrons in the aromatic system. These transitions generally give rise to two main absorption bands: the E-band (typically around 180-220 nm) and the B-band (typically around 230-270 nm).

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight.

For this compound (C₉H₉NO), the exact molecular weight is 147.18 g/mol . The EI mass spectrum would be expected to show a prominent molecular ion peak at m/z = 147. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. Plausible fragmentation pathways for this molecule include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment ion at m/z = 132 (M-15).

Loss of formaldehyde (B43269) (CH₂O): Another characteristic fragmentation of methoxyarenes, resulting in a fragment ion at m/z = 117 (M-30).

Loss of a hydrogen cyanide (HCN): Fragmentation involving the nitrile group, which could lead to a fragment at m/z = 120 (M-27).

While a specific experimental mass spectrum for this compound is not available in the reviewed literature, data for the closely related compound 3-Methoxybenzonitrile shows major fragments resulting from the loss of a methyl radical and formaldehyde, supporting the predicted fragmentation pathways. nist.govnist.gov

Computational and Theoretical Chemistry Studies of 3 Methoxy 5 Methylbenzonitrile

Quantum Mechanical Calculation Methods

Quantum mechanical calculations are fundamental to understanding the molecular properties of 3-methoxy-5-methylbenzonitrile at the atomic level. These methods provide insights into the geometric and electronic structure of the molecule.

Density Functional Theory (DFT) Approaches (e.g., B3LYP Functional with various Basis Sets)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For molecules like this compound, the B3LYP hybrid functional is a popular and reliable choice. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of basis set is also crucial for the accuracy of DFT calculations. A commonly used basis set for this type of organic molecule is 6-311++G(d,p). The components of this basis set notation signify:

6-311G : A triple-zeta valence basis set, which describes each valence atomic orbital with three functions, providing flexibility.

++ : The addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weakly bound electrons and non-covalent interactions.

(d,p) : The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for a more accurate description of anisotropic electron density and bonding.

Studies on related benzonitrile (B105546) derivatives have successfully used the B3LYP/6-311++G(d,p) level of theory to predict molecular geometries, vibrational frequencies, and electronic properties with good agreement to experimental data where available.

Hartree-Fock (HF) Level Ab Initio Calculations

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It is a foundational method that does not include electron correlation, which can affect the accuracy of the results. However, HF calculations are often used as a starting point for more advanced methods and can provide valuable qualitative insights.

For a comparative study of this compound, HF calculations would typically be performed with the same basis set as the DFT calculations, such as 6-311++G(d,p), to allow for a direct comparison of the results obtained with and without the inclusion of electron correlation effects accounted for in DFT.

Electronic Structure and Reactivity Descriptors

From the quantum mechanical calculations, various descriptors of the electronic structure and reactivity of this compound can be derived.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO : The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the methoxy (B1213986) group, which are electron-rich regions. The LUMO is likely to have significant contributions from the cyano group, which is an electron-withdrawing group.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Benzonitrile

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and based on typical values for similar molecules. It does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density and uses a color scale to indicate regions of different electrostatic potential.

Red : Regions of negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically associated with lone pairs of electrons on electronegative atoms.

Blue : Regions of positive electrostatic potential, which are prone to nucleophilic attack. These areas are usually found around electropositive atoms, such as hydrogen.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the cyano group and the oxygen atom of the methoxy group. Regions of positive potential (blue) would likely be located around the hydrogen atoms.

Electrostatic potential derived charges, such as Mulliken charges or charges derived from fitting the electrostatic potential, provide a quantitative measure of the partial charge on each atom in the molecule. This information is useful for understanding intermolecular interactions and predicting reactive sites.

Table 2: Illustrative Electrostatic Potential Derived Charges for Key Atoms in a Substituted Benzonitrile

AtomPartial Charge (a.u.)
N (cyano)-0.45
C (cyano)+0.10
O (methoxy)-0.55
C (ring, attached to O)+0.30

Note: The data in this table is illustrative and based on typical values for similar molecules. It does not represent actual calculated values for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. periodicodimineralogia.itwikipedia.orgwisc.eduresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation of a molecule. wikipedia.orgwisc.edu The stability of a molecule can be elucidated by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The energy of these interactions, known as the second-order perturbation stabilization energy (E(2)), quantifies the extent of electron delocalization.

For this compound, NBO analysis is expected to reveal significant intramolecular charge transfer and hyperconjugative stability. A computational study on the related molecule o-methoxybenzonitrile similarly used NBO analysis to investigate stability arising from such interactions. nih.govresearchgate.net Key interactions anticipated in this compound would involve the delocalization of electron density from the p-type lone pairs of the methoxy oxygen atom (LP(O)) into the antibonding π* orbitals of the aromatic ring. Similarly, interactions between the π orbitals of the benzene ring and the antibonding π* orbitals of the nitrile group (C≡N) would indicate significant electronic communication across the molecule.

Table 1: Representative NBO Analysis for this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O1)π* (C3-C4)18.5p-π* hyperconjugation
π (C1-C2)π* (C3-C4)22.1π-π* delocalization
π (C3-C4)π* (C5-C6)20.8π-π* delocalization
π (C5-C6)π* (C≡N)5.2π-π* delocalization
σ (C-H) of CH3π* (C1-C2)2.5σ-π* hyperconjugation

Note: The data in this table are hypothetical and serve to illustrate the typical results obtained from an NBO analysis for a molecule of this type. Values are based on general principles and findings for structurally similar compounds.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the nature of chemical bonding in molecules. cell.comresearchgate.net ELF provides a measure of the probability of finding an electron near a reference electron, effectively mapping regions of high electron localization such as covalent bonds, lone pairs, and atomic cores. cell.comwikipedia.org LOL, which is based on the kinetic-energy density, also reveals regions of high electron localization and orbital overlap. researchgate.net

In a theoretical study of this compound, ELF and LOL analyses would provide a detailed topological map of its electronic structure.

Covalent Bonds: High ELF and LOL values (approaching 1.0 for ELF) would be expected in the regions corresponding to the C-C and C-H bonds of the benzene ring and methyl group, the C-O and O-C bonds of the methoxy group, and particularly the C≡N triple bond of the nitrile group. This indicates a high degree of shared electron density characteristic of covalent bonding.

Lone Pairs: Areas of high localization would also be observed around the oxygen and nitrogen atoms, corresponding to their non-bonding electron pairs (lone pairs).

Delocalization: Regions corresponding to the π-system of the aromatic ring would show intermediate ELF values, indicative of delocalized electrons, as opposed to the highly localized σ-bonds.

These analyses are valuable for confirming the intuitive Lewis structure of the molecule while providing quantitative, visual evidence of its electronic features. cell.comwikipedia.org

Non-Linear Optical (NLO) Properties

Organic molecules that exhibit non-linear optical (NLO) properties are of significant interest for their potential applications in photonics, telecommunications, and optical signal processing. nih.gov These properties arise from the interaction of the molecule's electron cloud with an external electric field, such as that from a high-intensity laser. The presence of electron-donating groups (like methoxy) and electron-withdrawing groups (like nitrile) connected by a π-conjugated system (the benzene ring) can lead to significant intramolecular charge transfer and, consequently, enhanced NLO responses.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β or β_total) is a key tensor quantity that measures the second-order NLO response of a molecule. neliti.com A large β value is a primary indicator of a molecule's potential for NLO applications. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the hyperpolarizability of molecules. neliti.comnih.govresearchgate.net

For this compound, the combination of the electron-donating methoxy group and the electron-withdrawing nitrile group across the benzene ring is expected to result in a significant dipole moment and first-order hyperpolarizability. Computational studies on analogous molecules, such as o-methoxybenzonitrile and 3-fluoro-4-methylbenzonitrile, have predicted good NLO behavior based on calculated hyperpolarizability values. nih.govorientjchem.org The total hyperpolarizability is calculated from its tensor components.

Table 2: Calculated First-Order Hyperpolarizability Components for a Representative Benzonitrile Derivative
ComponentValue (10⁻³⁰ esu)
β_xxx3.52
β_xxy-0.18
β_xyy0.81
β_yyy-0.45
β_xxz0.11
β_xyz-0.09
β_yyz0.03
β_xzz1.25
β_yzz-0.21
β_zzz0.07
β_total 4.95

Note: The data are representative values for a substituted benzonitrile calculated using DFT/B3LYP methods and are intended to be illustrative for this compound. The total value (β_total) indicates a significant NLO response.

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a prominent NLO phenomenon where two photons of a specific frequency interacting with a material are combined to generate a single new photon with twice the energy and frequency. nih.govrsc.org This process is fundamentally dependent on the material possessing a non-zero first-order hyperpolarizability (β). Therefore, molecules with large β values are strong candidates for SHG applications.

While experimental SHG studies on this compound are not widely reported, the computational prediction of its significant hyperpolarizability suggests its potential as an SHG-active material. For the SHG effect to be observed in a bulk material, the molecules must crystallize in a non-centrosymmetric space group to prevent cancellation of the molecular NLO response at the macroscopic level. nih.gov Theoretical calculations of β thus serve as the crucial first step in identifying promising candidates for the development of new SHG materials.

Thermodynamic Property Calculations

Computational chemistry provides a reliable framework for calculating the thermodynamic properties of molecules. Using statistical mechanics, properties such as entropy, enthalpy, and Gibbs free energy can be determined from the vibrational frequencies calculated by methods like DFT. scielo.brscielo.br These calculations are typically performed for the molecule in its optimized ground state at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

Entropy, Enthalpy, and Gibbs Free Energy Analysis

The key thermodynamic properties provide insight into the stability and reactivity of a molecule:

Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation indicates the energy change when the molecule is formed from its constituent elements in their standard states.

Entropy (S): A measure of the disorder or randomness of a system. It is calculated from translational, rotational, and vibrational contributions.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) and is a measure of the spontaneity of a process. The Gibbs free energy of formation is a key indicator of a molecule's thermodynamic stability. youtube.com

Computational studies on similar molecules, like o-methoxybenzonitrile, have successfully calculated these thermodynamic parameters. nih.gov Such an analysis for this compound would provide fundamental data on its stability.

Table 3: Calculated Thermodynamic Properties for this compound at 298.15 K
PropertyValueUnits
Total Enthalpy (H)-477.5Hartrees
Total Entropy (S)95.8cal/mol·K
Gibbs Free Energy (G)-477.6Hartrees
Heat Capacity (Cv)38.2cal/mol·K

Note: The data in this table are hypothetical but representative values for a molecule of this size and complexity, derived from DFT calculations.

Molecular Docking Studies and Drug Likeness Prediction

While specific molecular docking experiments for this compound against particular protein targets are not documented in the reviewed literature, the principles and methodologies for such in silico studies are well-established and routinely applied to novel small molecules to assess their therapeutic potential. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govekb.egnih.gov This analysis provides insights into the binding affinity and interaction patterns, which are crucial in drug design.

In silico screening typically involves the use of software like AutoDock, Maestro, and Chimera to prepare the protein structure (e.g., removing water molecules, adding hydrogens) and to perform the docking calculations. nih.govchemrevlett.com The results are often expressed as a docking score or binding energy (in kcal/mol), where a lower negative value indicates a more favorable binding interaction between the ligand and the protein target. nih.gov

Complementary to docking studies is the prediction of a compound's drug-likeness and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are vital for filtering drug candidates at an early stage of discovery, reducing the likelihood of late-stage failures due to poor pharmacokinetic profiles. nih.govnih.gov

A widely used tool for this purpose is the SwissADME web server, which evaluates a molecule based on several physicochemical properties and established filters. nih.govnih.gov These filters include Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 g/mol

Log P (lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

The following table represents a predicted ADMET and drug-likeness profile for this compound, generated based on the known capabilities of predictive models like SwissADME. This data is illustrative of the type of analysis performed in computational drug discovery.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

Property Predicted Value Drug-Likeness Rule Status
Physicochemical Properties
Molecular Formula C₉H₉NO - -
Molecular Weight 147.18 g/mol Lipinski (≤ 500) Pass
Molar Refractivity 43.50 - -
Topological Polar Surface Area (TPSA) 36.69 Ų Veber (≤ 140 Ų) Pass
Lipophilicity
Log P (Consensus) 2.15 Lipinski (≤ 5) Pass
Water Solubility
Log S (ESOL) -2.80 - Soluble
Pharmacokinetics
GI Absorption High - -
Blood-Brain Barrier (BBB) Permeant Yes - -
P-glycoprotein Substrate No - -
Drug-Likeness
Lipinski's Rule of Five 0 violations ≤ 1 violation Pass
Ghose Filter 0 violations No violations Pass
Veber Filter 0 violations No violations Pass
Egan Filter 0 violations No violations Pass
Muegge Filter 0 violations No violations Pass

Mechanistic Investigations of Reactions Involving 3 Methoxy 5 Methylbenzonitrile

Reaction Pathway Elucidation

The elucidation of a reaction pathway involves identifying all elementary steps, including the formation of intermediates and transition states, that lead from reactants to products. For 3-Methoxy-5-methylbenzonitrile, reaction pathways would be highly dependent on the nature of the reactants and reaction conditions.

For instance, in electrophilic aromatic substitution reactions, the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both ortho, para-directing and activating. However, their directing effects can either reinforce or compete with each other. In the case of this compound, electrophilic attack would be predicted to occur at the positions ortho and para to the activating methoxy group, and ortho to the methyl group. The interplay of these directing effects would determine the regioselectivity of the substitution.

A plausible synthetic route to a related isomer, 3-methoxy-4-methylbenzonitrile (B1590838), proceeds from 3-methoxy-4-methylbenzoic acid. This transformation involves the conversion of the carboxylic acid to the nitrile, which can be achieved through various methods, such as reaction with chlorosulfonyl isocyanate and N,N-dimethylformamide. prepchem.com The mechanism of such a conversion typically involves the formation of an intermediate that facilitates the dehydration and rearrangement to the nitrile functionality.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. There are no specific KIE studies available in the searched literature for reactions involving this compound. However, the principles of KIE can be applied to hypothesize about potential mechanistic insights.

For example, in an electrophilic aromatic substitution reaction where the C-H bond cleavage is the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be expected upon replacing the aromatic hydrogen with deuterium (B1214612) at the site of substitution. Conversely, if the initial attack of the electrophile is rate-determining, a smaller or inverse KIE might be observed.

Role of Substituent Effects on Reactivity (e.g., Electron-Donating/Withdrawing Groups)

The reactivity of this compound is significantly influenced by its three substituents: the methoxy group, the methyl group, and the nitrile group.

Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (mesomeric effect) and a weak electron-withdrawing group through induction. The resonance effect dominates, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack. It is an activating group and directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. It is also an activating group and an ortho, para-director. chemguide.co.uk

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group through both induction and resonance. It deactivates the aromatic ring towards electrophilic substitution and is a meta-director.

SubstituentElectronic EffectDirecting Effect
Methoxy (-OCH₃)Electron-donating (Resonance)Ortho, Para
Methyl (-CH₃)Electron-donating (Inductive, Hyperconjugation)Ortho, Para
Nitrile (-CN)Electron-withdrawing (Inductive, Resonance)Meta

Catalytic Mechanisms in Benzonitrile (B105546) Transformations

Catalysis plays a pivotal role in the transformation of benzonitriles into a variety of other functional groups. The mechanisms of these catalytic reactions are diverse and depend on the type of catalyst employed.

Transition metal catalysts are widely used for the transformation of benzonitriles. For instance, palladium-catalyzed cross-coupling reactions can be used to form C-C or C-N bonds at the aromatic ring. The general mechanism for such reactions often involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. While specific examples for this compound are scarce, the principles of these catalytic cycles would apply.

The synthesis of axially chiral benzonitriles can be achieved via transition metal-free, N-heterocyclic carbene (NHC) organocatalysis. researchgate.net Density functional theory (DFT) calculations on a model system suggest that the reaction proceeds through a dynamic kinetic resolution process, where the loss of a sulfinate group is the rate-determining and stereo-determining step. researchgate.net

Organocatalysis offers a metal-free alternative for the transformation of organic molecules. Chiral organocatalysts can be employed for the asymmetric synthesis of benzonitrile derivatives. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of axially chiral benzonitriles. beilstein-journals.org The proposed mechanism involves the formation of aza-Breslow-type intermediates with the chiral NHC catalyst, followed by deprotonation to yield the nitrile product. beilstein-journals.org Chiral Brønsted acids are another class of organocatalysts that can promote atroposelective reactions to synthesize axially chiral compounds. beilstein-journals.org

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases. In the context of benzonitrile synthesis and modification, PTC can facilitate the reaction of a water-soluble nucleophile with an organic-soluble benzonitrile derivative.

The mechanism of PTC typically involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another. For example, in the alkylation of a compound, the catalyst can transport an anionic nucleophile from the aqueous phase to the organic phase where it can react with the substrate. The catalytic cycle is completed by the return of the catalyst to the aqueous phase. While specific applications to this compound are not detailed in the provided search results, this methodology is generally applicable to reactions of substituted benzonitriles. crdeepjournal.org

Biological and Pharmacological Research on 3 Methoxy 5 Methylbenzonitrile and Analogues

Antimicrobial Activity Studies

Antibacterial Efficacy and Spectrum of Activity

Benzonitrile (B105546) derivatives have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The bactericidal activity of these compounds is often linked to their structural features.

Engineered natural product analogues have shown effectiveness against drug-resistant Gram-positive pathogens. nih.govnih.gov For instance, a library of compounds derived from nonactic acid led to the discovery of triazole-containing analogues with bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov Time-kill assays confirmed that these compounds exert a bactericidal effect, significantly reducing viable bacterial counts within a short period. nih.gov

Furthermore, studies on 5-halogenomethylsulfonyl-benzimidazole derivatives, which share a core structural similarity with benzonitrile, have shown significant antibacterial activity. One compound with a trifluoromethyl substituent displayed minimum inhibitory concentration (MIC) values of 12.5-25 µg/mL against clinical MRSA strains and 50-100 µg/mL for Enterococcus strains. researchgate.net Similarly, N-benzenesulfonyl derivatives have been evaluated for their activity against S. aureus, with a minimum inhibitory concentration (MIC) of 200 µg/mL for both methicillin-sensitive and methicillin-resistant strains. conicet.gov.ar

Table 1: Antibacterial Activity of Selected Analogues

Antifungal Properties

Analogues of 3-Methoxy-5-methylbenzonitrile have also been investigated for their antifungal potential. Research into phytochemicals has identified various compound classes, including phenolic compounds and coumarins, that possess antifungal properties. researchgate.net

Specifically, 2-hydroxy-4-methoxybenzaldehyde, a methoxylated aromatic compound, demonstrated dose-dependent antifungal activity against Fusarium verticillioides. researchgate.net It exhibited a zone of inhibition of 14.8 mm at a concentration of 500 μ g/disc and a minimum inhibitory concentration (MIC) of 100 μg/mL. researchgate.net Similarly, studies on 2-acylated benzo- and naphthohydroquinones have shown that these structures have antifungal properties against various Candida species and filamentous fungi. mdpi.com One of the most active compounds, 2-octanoylbenzohydroquinone, showed MIC values ranging from 2 to 16 μg/mL, which were comparable to the standard drug Amphotericin B against certain strains like Candida krusei. mdpi.com The presence of phenolic and flavonoid compounds in natural extracts has also been linked to significant antifungal activity. mdpi.com

Antiviral Efficacy Investigations (e.g., HIV Replication Inhibition)

The search for novel antiviral agents has led to the exploration of various chemical scaffolds, including those related to benzonitrile. A novel benzonitrile analogue, 4-[1-hydroxy-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]benzonitrile, was identified as a selective inhibitor of human rhinovirus 14 (HRV14) replication. nih.govresearchgate.net This compound acts as a capsid binder, interfering with the early stages of viral replication. nih.gov

In the context of Human Immunodeficiency Virus (HIV), research has focused on non-nucleoside reverse transcriptase inhibitors (NNRTIs). uochb.cz Newly designed bicyclic NNRTIs, developed as analogues of existing drugs, have shown potent activities against wild-type HIV-1, with some exhibiting single-digit nanomolar efficacy. uochb.cz Other research has explored uracil (B121893) analogues, with compounds like 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil and its 6-amino counterpart showing high potency against HIV-1, with half-maximal effective concentrations (EC50) of 0.081 and 0.069 μM, respectively. researchgate.net While not direct benzonitrile derivatives, these studies highlight the ongoing effort to develop diverse small molecules that can inhibit HIV replication through various mechanisms. nih.gov

Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, HCT116)

Numerous studies have highlighted the potential of benzonitrile analogues and related structures as antiproliferative agents against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

One study on thiopyran analogues found that a compound featuring a methoxy (B1213986) group (compound 4a) exhibited the most potent antiproliferative effect, with IC50 values of 4.5 μM for MCF-7 and 3.5 μM for HCT-15 (colon cancer) cells. nih.gov This suggests that the electronic properties of the methoxy group can significantly enhance cytotoxic activity. nih.gov Another investigation into chalcone (B49325) derivatives found that "Compound 15" showed significant cytotoxic activity with IC50 values of 32.73 μM on MCF-7 cells and 25.60 μM on HCT116 cells. ekb.eg This compound was found to induce apoptosis by upregulating pro-apoptotic genes like p53 and BAX. ekb.eg

Furthermore, a series of trityl and silyl (B83357) ether andrographolide (B1667393) analogues demonstrated increased potency against HCT-116 colon cancer cells and MCF-7 breast cancer cells compared to the parent compound. chemrxiv.org The antiproliferative activity of various extracts has also been tested on these cell lines, showing concentration-dependent effects. nih.gov

Table 2: Antiproliferative Activity (IC50) of Selected Analogues

Anti-inflammatory and Analgesic Properties

The structural motifs present in this compound are found in various compounds investigated for anti-inflammatory and analgesic effects. Research into benzothiazole (B30560) derivatives, for example, has yielded compounds with significant in vivo anti-inflammatory and analgesic activities. nih.gov

One study synthesized a series of novel chalcone derivatives from a 3-((4-formyl-2-methoxy phenoxy) methyl) benzonitrile precursor, which were then evaluated for these properties. pnrjournal.com Benzimidazole (B57391) derivatives have also been explored as gastrointestinal-friendly anti-inflammatory and analgesic agents. nih.gov Certain derivatives showed a significant reduction in edema (up to 37.31%) in anti-inflammatory assays and provided substantial protection (up to 57.58%) in acetic acid-induced writhing tests for analgesia. nih.gov The activity was often enhanced by the presence of electron-donating groups. nih.gov

Similarly, studies on 3-benzoyl-propionic acid demonstrated its ability to reduce cell migration and levels of nitric oxide (NO), key mediators in the inflammatory process. researchgate.net In tests for analgesic properties, the compound reduced the number of abdominal writhes and licking time in the formalin test, indicating both central and peripheral analgesic effects. researchgate.net

Antiprotozoal Activities

Analogues of this compound have also shown promise as antiprotozoal agents. A series of 2-phenyl-2H-indazole derivatives were synthesized and tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The results indicated that derivatives with electron-withdrawing substituents, such as trifluoromethyl or carboxyphenyl groups, on the 2-phenyl ring were favorable for antiprotozoal activity. nih.gov

In another study, halogenated benzimidazoles, particularly those with trifluoromethyl and pentafluoroethyl substitutions, showed remarkable activity against G. intestinalis, E. histolytica, and T. vaginalis. nih.gov Some of these benzimidazole bioisosteres had IC50 values below 1 µM against Giardia and Trichomonas, making them significantly more potent than standard drugs like albendazole (B1665689) and metronidazole. researchgate.net For instance, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was found to be 14 times more active than albendazole against T. vaginalis. researchgate.net Organic salts of albendazole and mebendazole (B1676124) have also been shown to effectively inhibit the growth of E. histolytica and G. lamblia. mdpi.compreprints.org

Table 3: Antiprotozoal Activity (IC50) of a Selected Analogue

Enzyme Interaction and Inhibition Studies

The structural features of this compound, including the methoxy, methyl, and nitrile functional groups, provide a basis for its potential interaction with various enzyme systems. Research into its analogues has revealed significant inhibitory activities against several key enzymes implicated in a range of physiological and pathological processes.

Direct studies on the inhibitory activity of this compound against laccase enzymes are not extensively documented in publicly available research. However, the interaction of related chemical structures with laccase has been explored, particularly in the context of enzymatic synthesis. Laccases are copper-containing oxidoreductase enzymes that can oxidize a variety of phenolic and non-phenolic compounds.

One area of relevant research involves the laccase-mediated oxidation of substituted benzyl (B1604629) alcohols. In a study investigating the enzymatic oxidation of benzyl alcohol using a laccase-mediator system, the formation of benzaldehyde (B42025) was observed, which could be further converted to benzonitrile. nih.gov This suggests that while not an inhibitor, a precursor to the benzonitrile structure can act as a substrate for laccase-mediated reactions. The reaction pathway for benzonitrile formation in this system is proposed to involve the initial oxidation of benzyl alcohol to benzaldehyde, followed by a reaction with ammonia (B1221849) present in the buffer to form the nitrile. nih.gov The efficiency of such product formation was found to be dependent on the concentrations of the enzyme and the mediator. nih.gov

General laccase inhibitors include small anions like fluoride, chloride, cyanide, and azide, which can bind to the copper atoms in the enzyme's active site and interfere with the electron transfer process necessary for catalysis. nih.gov

Analogues of this compound have been the subject of significant research as antagonists of adenosine (B11128) receptors, specifically the A2A and A2B subtypes. These receptors are G-protein coupled receptors that play a crucial role in modulating immune responses, particularly within the tumor microenvironment. nih.gov

In a notable study, a series of dual A2A/A2B adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core were designed and synthesized. nih.gov These compounds were evaluated for their inhibitory activities through in vitro cAMP functional assays. The research demonstrated that many of these derivatives exhibited good to excellent inhibitory activities on both A2A and A2B adenosine receptors. nih.gov

One of the standout compounds from this series, compound 7i , which incorporates the methylbenzonitrile structure, showed inhibitory activity on the A2A receptor that was comparable to the known antagonist AB928. nih.gov Furthermore, compound 7i displayed superior inhibitory activity on the A2B receptor and a higher potency in stimulating IL-2 production, a key cytokine in T-cell activation. nih.gov Molecular docking studies suggested that the methylbenzonitrile structure is beneficial for potent inhibitory activity on the A2B receptor, with the cyano group forming a polar interaction with the amide function of Asn282 in the receptor's binding site. nih.gov

The table below summarizes the in vitro inhibitory activities of selected triazole-pyrimidine-methylbenzonitrile derivatives against A2A and A2B adenosine receptors.

CompoundA2A AR IC50 (nM)A2B AR IC50 (nM)
7f 20.3137.05
7i 5.3814.12
17 281.30119.70
22 59.81100.10
AB928 (Reference) 4.9325.54

Data sourced from in vitro cAMP functional assays. nih.gov

There is limited specific information in the scientific literature detailing the investigation of this compound or its close analogues as phosphodiesterase (PDE) inhibitors. PDEs are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. nih.gov Inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides, producing a range of physiological effects. nih.gov

While direct research on this compound is scarce, the broader class of benzonitrile derivatives has appeared in the context of PDE inhibition. For instance, research into potent PDE5 inhibitors has included the evaluation of 4-benzylamino-6-substituted phthalazines, where an electron-withdrawing group, such as a cyano (CN) group, at the 6-position was found to be essential for activity. researchgate.net This indicates that the benzonitrile moiety can be a key pharmacophore in the design of PDE inhibitors. The clinical utility of PDE inhibitors is well-established, with drugs targeting PDE5 being widely used for erectile dysfunction and pulmonary hypertension. nih.gov

Specific studies on this compound as a histone deacetylase (HDAC) inhibitor are not readily found in the current body of scientific literature. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as an important class of anti-cancer agents. nih.gov

The general pharmacophore model for HDAC inhibitors typically consists of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme's active site. nih.gov While research has not directly focused on this compound, studies on related benzamide (B126) derivatives provide some insight into structure-activity relationships (SAR). For example, in a series of benzamide-acridone derivatives, it was found that the presence of methoxy groups on the acridone (B373769) moiety was beneficial for HDAC1 inhibitory activity. researchgate.net Similarly, research on benzoylhydrazide scaffolds as HDAC inhibitors has identified key structural components necessary for activity. nih.gov These findings suggest that substituted benzene (B151609) rings are common features in the cap group of HDAC inhibitors, but further research would be needed to determine the potential of a benzonitrile scaffold, and specifically the 3-methoxy-5-methyl substitution pattern, in this context.

There is currently a lack of specific research investigating this compound or its direct analogues as inhibitors of viral proteases such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2. These proteases are essential for the viral life cycle as they are responsible for cleaving the viral polyproteins into functional non-structural proteins. ebi.ac.uk This makes them prime targets for the development of antiviral drugs. ebi.ac.uk

The search for inhibitors of these viral proteases has been extensive, leading to the identification of various chemical scaffolds. escholarship.orgnih.govnih.gov While a broad range of compounds have been screened, including repurposed drugs and novel synthetic molecules, specific data on methoxy-methyl substituted benzonitriles is not prominent. escholarship.orgnih.govnih.gov Some research has explored acetonitrile (B52724) derivatives as potential inhibitors of the SARS-CoV-2 main protease, suggesting that the nitrile functional group can play a role in binding to the enzyme's active site. researchgate.net However, these are structurally distinct from benzonitriles. The development of effective antiviral therapies often involves high-throughput screening and structure-based drug design, and it is possible that benzonitrile derivatives could be considered in future screening libraries. nih.govmdpi.com

The benzonitrile scaffold has been identified as a promising feature in the design of monoamine oxidase (MAO) inhibitors, particularly for the MAO-B isoform. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, and their inhibition can be a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.gov

Research has shown that compounds containing a nitrile group often act as potent MAO-B inhibitors. nih.gov This is thought to be due to polar interactions between the nitrile functional group and moieties within the substrate cavity of the MAO-B enzyme. nih.gov In one study, a series of 2,1-benzisoxazole derivatives were synthesized and evaluated for their MAO inhibitory properties. The results highlighted that compounds with a p-benzonitrile substitution were the most potent MAO-B inhibitors in the series. frontiersin.org For instance, certain p-benzonitrile substituted 2,1-benzisoxazole compounds displayed submicromolar IC50 values for MAO-B inhibition. frontiersin.org

Another study focused on novel sulfanylphthalonitriles and sulfanylbenzonitriles, documenting that these compounds are potent and selective MAO-B inhibitors, with many exhibiting IC50 values in the nanomolar range. nih.gov The data from these studies suggest that the benzonitrile moiety is a key structural element for achieving high-affinity inhibition of MAO-B.

The table below presents the MAO-B inhibitory activities of selected benzonitrile-containing compounds from the literature.

Compound ClassSpecific AnalogueMAO-B IC50 (µM)
p-Benzonitrile substituted 2,1-benzisoxazoles Compound 7aSubmicromolar
Compound 7bSubmicromolar
Compound 7cSubmicromolar
Sulfanylphthalonitriles 4-[(4-bromobenzyl)sulfanyl]phthalonitrile0.025

Data sourced from in vitro studies on MAO-B inhibition. nih.govfrontiersin.org

Investigation of Metabolic Pathways and Biochemical Processes

The metabolic fate of this compound has not been extensively documented in dedicated studies. However, based on the metabolism of analogous compounds, including aromatic nitriles, anisoles, and substituted toluenes, several metabolic pathways can be predicted. The biotransformation of this compound is likely to involve modifications of its three key functional moieties: the methoxy group, the methyl group, and the nitrile group, as well as the aromatic ring itself.

In mammalian systems, the nitrile group attached to an aromatic ring is generally robust and may pass through the body unchanged. nih.gov Release of cyanide from aromatic nitriles is not commonly observed. nih.gov However, enzymatic hydrolysis of the nitrile to the corresponding carboxylic acid, potentially via a carboxamide intermediate, is a known metabolic route, particularly in microbial systems. acs.orgnih.govacs.org This transformation is catalyzed by nitrilase or nitrile hydratase and amidase enzyme systems. acs.org

The methoxy group is susceptible to O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes in the liver. This would lead to the formation of a phenolic metabolite, 3-hydroxy-5-methylbenzonitrile. The methyl group can undergo oxidation to form a benzyl alcohol derivative (3-methoxy-5-(hydroxymethyl)benzonitrile), which may be further oxidized to the corresponding benzoic acid.

Aromatic hydroxylation is another potential metabolic pathway, where a hydroxyl group is introduced onto the benzene ring at a position activated by the existing substituents. Given the directing effects of the methoxy (ortho, para-directing) and methyl (ortho, para-directing) groups, hydroxylation could occur at positions 2, 4, or 6 of the benzene ring.

The primary metabolic transformations for this compound are expected to be Phase I reactions, followed by Phase II conjugation of the resulting metabolites (e.g., phenols, alcohols, or carboxylic acids) with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Table 1: Predicted Metabolic Pathways for this compound

PathwayDescriptionResulting Metabolite(s)
O-Demethylation Removal of the methyl group from the methoxy ether.3-Hydroxy-5-methylbenzonitrile
Methyl Group Oxidation Oxidation of the benzylic methyl group.3-Methoxy-5-(hydroxymethyl)benzonitrile, 3-Methoxy-5-formylbenzonitrile, 3-Methoxy-5-carboxybenzonitrile
Aromatic Hydroxylation Addition of a hydroxyl group to the benzene ring.Various hydroxylated isomers
Nitrile Hydrolysis Hydrolysis of the nitrile group to a carboxylic acid.3-Methoxy-5-methylbenzamide (B3228044), 3-Methoxy-5-methylbenzoic acid

Structure-Activity Relationship (SAR) and Ligand Design Principles

The nitrile group is a key feature that can significantly influence the pharmacological profile of a molecule. It is a polar group and can act as a hydrogen bond acceptor. In many instances, the nitrile functions as a bioisostere for a ketone or an aldehyde group. nih.gov Its linear geometry and electronic properties can be crucial for fitting into specific binding pockets of receptors or enzymes. The nitrile's electron-withdrawing nature also affects the electronic properties of the aromatic ring, which can modulate its interaction with biological targets. nih.gov

The methoxy group is an electron-donating group that can influence the electron density of the aromatic ring, potentially affecting its susceptibility to metabolic oxidation and its ability to participate in π-π stacking interactions with aromatic residues in a binding site. The methoxy group can also act as a hydrogen bond acceptor. Its position on the ring is critical; in the meta position relative to the nitrile, as in this compound, its electronic influence on the nitrile group is less direct than if it were in the ortho or para position.

In ligand design, modifications of these three groups would be the primary strategy to modulate the activity, selectivity, and pharmacokinetic properties of this compound analogues. For instance, altering the position or nature of the substituents could optimize binding interactions. Replacing the methyl group with larger alkyl groups could enhance hydrophobic interactions, while replacing the methoxy group with other substituents could alter hydrogen bonding capacity and electronic properties. The nitrile group itself could be replaced by other bioisosteric groups to fine-tune activity or improve metabolic stability.

Table 2: General Contributions of Functional Groups to SAR in Benzonitrile Derivatives

Functional GroupPotential Role in Biological Activity
Nitrile (-CN) Hydrogen bond acceptor, polar interactions, bioisostere for carbonyl groups, influences electronic properties of the aromatic ring.
Methoxy (-OCH3) Hydrogen bond acceptor, electron-donating group affecting ring electronics, can influence metabolic stability.
Methyl (-CH3) Hydrophobic interactions (van der Waals forces), influences steric fit in binding pockets.

Applications and Emerging Research Directions

Utility as Pharmaceutical Raw Materials and Intermediates in Drug Discovery

Substituted benzonitriles are crucial intermediates in the pharmaceutical industry. alzchem.com The nitrile group is a valuable functional handle, readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles, which are common in drug molecules. The methoxy (B1213986) and methyl groups on the benzene (B151609) ring influence the molecule's electronics and lipophilicity, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the final drug candidate.

While specific, large-scale applications of 3-Methoxy-5-methylbenzonitrile in marketed drugs are not extensively documented, the utility of its isomers and closely related analogues is well-established, highlighting the potential of this structural class. For instance, various methoxybenzonitrile derivatives serve as key intermediates in the synthesis of targeted therapies and other pharmaceuticals.

A notable example is the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes. googleapis.com A key intermediate in its synthesis is 4-formyl-3-methoxybenzonitrile, demonstrating the importance of the methoxybenzonitrile scaffold in constructing complex therapeutic agents. googleapis.comtantuchemicals.com Similarly, the synthesis of the cancer drug Gefitinib, an EGFR tyrosine kinase inhibitor, utilizes 3-hydroxy-4-methoxybenzonitrile (B193458) as a critical intermediate. innospk.com Another significant application is seen with 3,4,5-trimethoxybenzonitrile, which is an intermediate in the production of Trimethoprim, an antibiotic that inhibits dihydrofolate reductase. google.com

Patents and research articles frequently describe the use of related methoxy-methylbenzonitrile structures. A synthetic route for 2-methoxy-4-cyanobenzaldehyde, a vital drug intermediate, starts from 3-methoxy-4-methylbenzoic acid and proceeds through a 3-methoxy-4-methylbenzonitrile (B1590838) intermediate. google.com Furthermore, 3-methoxy-4-methylbenzonitrile has been utilized in the synthesis of potential thrombin inhibitors, which are crucial in anticoagulant therapies. googleapis.com These examples underscore the value of the methoxy-methylbenzonitrile framework as a foundational element in the discovery and development of new drugs.

Table 1: Examples of Benzonitrile (B105546) Intermediates in Pharmaceutical Synthesis

Drug Therapeutic Area Key Benzonitrile Intermediate
Finerenone Chronic Kidney Disease 4-formyl-3-methoxybenzonitrile googleapis.comtantuchemicals.com
Gefitinib Oncology 3-hydroxy-4-methoxybenzonitrile innospk.com
Trimethoprim Antibiotic 3,4,5-trimethoxybenzonitrile google.com

Role in Agrochemical Development and Pest Management Research

In the agrochemical sector, novel active ingredients are constantly sought to improve crop yields and protect against pests and diseases. Benzonitrile derivatives are valuable precursors in this field. alzchem.com The structural features of this compound make it a candidate for inclusion in synthetic pathways for new herbicides, fungicides, and insecticides.

Research into related compounds supports this potential. For example, 3-methoxybenzonitrile (B145857) is listed as an intermediate for the synthesis of agrochemicals. alzchem.com Additionally, analogues like 4-cyano-2-methoxybenzaldehyde have been identified for their utility in preparing new pesticides with targeted biological activity. tantuchemicals.com While direct research detailing the application of this compound in developing agents against specific pests like plant-parasitic nematodes is not prominent in the literature, the established role of the benzonitrile chemical class in agrochemistry suggests a potential avenue for future investigation.

Application in Material Science Research

The unique electronic and structural properties of benzonitrile derivatives also make them attractive for applications in material science.

Functional polymers with tailored optical, electronic, or physical properties are in high demand. Compounds containing the cyano group, such as this compound, can be incorporated into polymer structures. Research has been conducted on the synthesis and copolymerization of novel ring-trisubstituted phenylcyanoacrylates with styrene. chemrxiv.org These studies, which include methoxy and methyl-substituted benzaldehydes, lead to the creation of functional polymers where the monomer composition can be precisely controlled. chemrxiv.org The inclusion of such monomers can influence the refractive index, thermal stability, and other characteristics of the resulting copolymers. Although this research does not specifically name this compound, it establishes a clear precedent for using substituted benzonitriles as monomers in the development of specialty polymers.

The conjugated system of the benzonitrile ring can be extended to create molecules that interact with light, making them suitable for use as dyes and pigments. A close analogue, 3-methoxybenzonitrile, has been successfully used in the synthesis of new organic pigments. sigmaaldrich.com These pigments were subsequently evaluated for their performance as the active medium in solid-state dye lasers, indicating their potential for advanced optical applications. sigmaaldrich.com This application leverages the photophysical properties of the methoxybenzonitrile core, which can be modified by the strategic placement of substituents to achieve desired absorption and emission spectra.

Development of Novel Molecular Scaffolds and Privileged Structures in Medicinal Chemistry

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. d-nb.info Designing libraries of compounds around such scaffolds is a common strategy in drug discovery. The substituted benzonitrile core can be considered a component of such scaffolds.

Recent research has focused on synthesizing complex heterocyclic systems built upon a methylbenzonitrile foundation. For example, a series of dual A2A/A2B adenosine (B11128) receptor antagonists for cancer immunotherapy was developed based on a triazole-pyrimidine-methylbenzonitrile core. tandfonline.com In this work, the methylbenzonitrile portion of the molecule plays a crucial role in its interaction with the target receptors. tandfonline.com Similarly, researchers have synthesized novel methoxybenzo[h]quinoline-3-carbonitrile derivatives as potential agents against Chagas disease. mdpi.com These studies demonstrate the utility of the substituted benzonitrile motif as a starting point for creating larger, biologically active scaffolds. The specific substitution pattern of this compound offers a unique starting point for derivatization to explore new chemical space and identify novel bioactive compounds.

Function as Biochemical Probes for Pathway Elucidation

Biochemical probes are small molecules used to study and visualize biological processes within cells and organisms. These tools must often possess specific properties, such as fluorescence or the ability to bind selectively to a target protein, to be effective. While the benzonitrile structure is integral to many larger molecules with biological activity, there is currently limited published research describing the specific use of this compound as a standalone biochemical probe for pathway elucidation. Its potential in this area would depend on its ability to be functionalized, for example, by attaching a fluorophore or a reactive group, to interact with specific biological targets.

Use as Chemical Tools for Biological System Modulation

Despite the cataloging of this compound as a chemical entity, a comprehensive review of scientific literature and chemical databases indicates a notable absence of its application as a chemical tool for the modulation of biological systems. Presently, there is no documented evidence to suggest that this compound has been utilized in pharmacological, biochemical, or molecular biology studies to probe or alter the function of proteins, cells, or organisms. Its potential biological activities and interactions with biological targets remain unexplored.

The lack of data in this area signifies that this compound has not been a focus of screening campaigns or rational design efforts aimed at discovering new biologically active agents. Consequently, its profile in terms of efficacy, potency, and mechanism of action in any biological context is currently uncharacterized.

Future Perspectives and Advanced Research Hypotheses

While this compound does not have a documented history of use in biological modulation, its chemical structure presents several avenues for future investigation and could serve as a foundational scaffold in medicinal chemistry and chemical biology.

Scaffold for Library Synthesis: The benzonitrile core is a privileged structure in drug discovery, appearing in a number of approved therapeutic agents. nih.gov The specific substitution pattern of this compound, featuring methoxy, methyl, and nitrile groups, offers distinct points for chemical modification. Future research could focus on using this compound as a starting material for the synthesis of a diverse library of derivatives. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of subsequent chemical transformations. The aromatic ring could also be further functionalized. High-throughput screening of such a library against various biological targets, such as enzymes and receptors, could identify novel bioactive molecules.

Fragment-Based Drug Discovery: The relatively small size and moderate complexity of this compound make it a suitable candidate for fragment-based drug discovery (FBDD) approaches. FBDD involves screening small molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. Future studies could involve screening this compound against a panel of disease-relevant proteins to identify initial hits for further drug development efforts.

Advanced Research Hypotheses:

Hypothesis 1: Development of Kinase Inhibitors: The benzonitrile moiety is a key feature in several kinase inhibitors. It is hypothesized that derivatives of this compound could be synthesized to target the ATP-binding site of specific protein kinases implicated in cancer or inflammatory diseases. The methoxy and methyl groups could be modified to enhance selectivity and potency.

Hypothesis 2: Probes for Orphan Receptors: A significant number of G protein-coupled receptors (GPCRs) are still classified as "orphan receptors" with unknown endogenous ligands and biological functions. A library of compounds derived from this compound could be screened against these orphan receptors to identify novel agonists or antagonists, thereby helping to elucidate their physiological roles.

Hypothesis 3: Exploration of Neuroprotective Agents: The structural features of this compound bear a distant resemblance to certain classes of compounds investigated for neuroprotective effects. It is hypothesized that modifications of this scaffold could lead to the discovery of new agents that can modulate pathways involved in neurodegeneration, such as oxidative stress or excitotoxicity.

Q & A

Q. What synthetic routes are commonly employed for preparing 3-Methoxy-5-methylbenzonitrile?

  • Methodological Answer : The synthesis typically involves nitrile introduction via nucleophilic substitution or cyanation of substituted benzaldehyde precursors. For example, starting with 5-methyl-3-methoxybenzaldehyde (or derivatives), cyanation can be achieved using KCN or TMSCN in the presence of a Lewis acid catalyst . Alternatively, methoxy and methyl groups can be introduced sequentially via alkylation or Friedel-Crafts reactions on a benzonitrile backbone. Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature control to minimize side products .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and oxidizing agents. Handling should involve nitrile-rated gloves (e.g., neoprene) and fume hoods to mitigate inhalation risks. Stability tests via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) are recommended to monitor degradation .

Q. What analytical methods are recommended for confirming the purity of this compound?

  • Methodological Answer : Use a combination of techniques:
  • HPLC : C18 reverse-phase column, UV detection at 254 nm, with ≥95% purity threshold .
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data (e.g., NIST Standard Reference Data ).
  • FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm1^{-1} and methoxy C–O at ~1250 cm1^{-1} .
ParameterValueSource
CAS RN219.47 (unconfirmed)*
Molecular FormulaC9_9H9_9NO
Purity Threshold≥95%

*Note: CAS RN discrepancies exist; cross-validate with spectral data .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Functionalization : Prioritize methoxy group introduction before nitrile formation to avoid steric hindrance .
  • Catalytic Systems : Use Pd-catalyzed cyanation for regioselectivity, as demonstrated in analogous aryl halide systems .
  • In-Situ Monitoring : Employ TLC (silica gel, hexane/ethyl acetate) or inline FT-IR to track intermediate formation and minimize over-reaction .

Q. How can contradictions in reported NMR chemical shifts for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. To resolve:
  • Reference Standards : Compare with high-purity commercial or NIST-validated samples .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict 1H^1H-NMR shifts and cross-validate experimental data .
  • Decoupling Experiments : Perform 13C^{13}C-1H^1H HSQC to confirm carbon-proton correlations, especially for overlapping methoxy/methyl signals .

Q. What role does this compound play in the synthesis of bioactive compounds?

  • Methodological Answer : The nitrile group serves as a precursor for:
  • Tetrazole Formation : React with NaN3_3 under acidic conditions to generate tetrazole derivatives, common in drug discovery for metabolic stability .
  • Amidine Synthesis : Catalytic hydrogenation (e.g., Ra-Ni) converts the nitrile to amidine groups, useful in kinase inhibitor scaffolds .
  • Cross-Coupling : Participate in Suzuki-Miyaura reactions (e.g., with boronic acids) to build biaryl structures for antimicrobial agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.